molecular formula C17H19N5O2 B570189 2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine CAS No. 1681024-13-4

2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

Cat. No. B570189
M. Wt: 325.372
InChI Key: FANMTCYNTAJHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine” is a purine derivative. Purines are biologically significant molecules and are part of many biochemical processes. They are key components of nucleic acids like DNA and RNA, where they form the genetic code .


Molecular Structure Analysis

The molecule contains a purine core, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . It also has a benzyloxy group and a tetrahydro-2H-pyran-2-yl group attached to it .


Chemical Reactions Analysis

Purines can undergo a variety of chemical reactions, including alkylation, acylation, and halogenation . The reactivity of this specific compound would depend on the positions of the substituents and the conditions of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Tautomerism Studies

Research on purine derivatives, including those with benzyloxy and tetrahydropyran groups, often focuses on their synthesis and tautomerism. For instance, studies have reported the synthesis of N-methoxy-9-methyl-9H-purin-6-amines with various substituents, exploring their tautomer ratios identified by NMR methods (Roggen & Gundersen, 2008). These synthetic approaches and tautomerism studies are crucial for understanding the chemical properties and potential applications of these compounds.

DNA Repair Enzyme Activity Evaluation

Purine derivatives have been synthesized for evaluating the activity of DNA repair enzymes such as O^6-methylguanine-DNA-methyl-transferase (MGMT) in tumor tissue in vivo. Compounds like 6-benzyloxy-9-(2-[18F]fluoroethyl)-9H-purin-2-yl-amine have shown affinity in vitro, suggesting their potential in quantifying the MGMT status of tumors and non-target tissue, which is vital for cancer research and therapy (Schirrmacher et al., 2002).

Synthesis of Antiviral Agents

The synthesis of novel purine conjugates with heterocycles has been explored for antiviral applications. Specific purine derivatives have been shown to possess moderate activity against the influenza A (H1N1) virus, demonstrating the potential of these compounds in developing new antiviral agents (Krasnov et al., 2021).

Analgesic Activity Evaluation

Research on purine derivatives also includes evaluating their potential as analgesics. Studies involving N-[2-chloro-9-(tetrahydropyran-2-yl)-9H-purin-6-yl]-N-cyclopropylglycylamino acids have measured their in vivo analgesic activities, indicating the therapeutic potential of these compounds (Zhao et al., 2009).

Future Directions

The study of purine derivatives is a vibrant field due to their biological significance. This compound, with its unique substitutions, could be of interest in medicinal chemistry or biochemical research .

properties

IUPAC Name

9-(oxan-2-yl)-2-phenylmethoxypurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c18-15-14-16(22(11-19-14)13-8-4-5-9-23-13)21-17(20-15)24-10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2,(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANMTCYNTAJHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=NC3=C(N=C(N=C32)OCC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

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